3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Hydrolytic Stability Sulfonyl Chloride Steric Effect

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride (CAS 1803601-34-4) is a polyhalogenated alkanesulfonyl chloride with the molecular formula C5H9Cl3O2S. It features a sulfonyl chloride group adjacent to a quaternary carbon center that bears both a chloromethyl and a methyl substituent.

Molecular Formula C5H9Cl3O2S
Molecular Weight 239.5 g/mol
CAS No. 1803601-34-4
Cat. No. B1430672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
CAS1803601-34-4
Molecular FormulaC5H9Cl3O2S
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)Cl)(CCl)CCl
InChIInChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3
InChIKeyKYJOGLPVGWFTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride for Chemical Procurement: A Bifunctional Sulfonyl Chloride Building Block (CAS 1803601-34-4)


3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride (CAS 1803601-34-4) is a polyhalogenated alkanesulfonyl chloride with the molecular formula C5H9Cl3O2S . It features a sulfonyl chloride group adjacent to a quaternary carbon center that bears both a chloromethyl and a methyl substituent . This structure provides two distinct electrophilic sites: a highly reactive sulfonyl chloride for sulfonamide or sulfonate ester formation, and a primary alkyl chloride suitable for subsequent nucleophilic displacement . The compound is supplied as a building block for medicinal chemistry and agrochemical intermediate synthesis, with a standard purity specification of 95% .

Bifunctional core enables orthogonal derivatization: sulfonyl chloride for sulfonamide formation, then alkyl chloride for SN2 diversification

Quaternary alpha-carbon steric shield reduces hydrolytic sensitivity, supporting aqueous-phase reaction reproducibility

High chlorine mass fraction (44.4%) supports rapid assembly of polyhalogenated lead-like scaffolds

Why Methanesulfonyl Chloride or Simple Analogs Cannot Replace 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride


The performance of a sulfonyl chloride in multi-step synthesis is governed by more than just its –SO2Cl group. Generic substitution with simpler analogs like methanesulfonyl chloride (CAS 124-63-0) or chloromethanesulfonyl chloride (CAS 3518-65-8) fails because this compound's quaternary alpha-carbon creates a unique steric environment that modulates electrophilic reactivity and hydrolytic stability [1]. Unlike linear primary sulfonyl chlorides, the steric congestion near the sulfur center slows undesired hydrolysis, offering a wider operational pH window [1]. Furthermore, the presence of two distinct leaving groups (the sulfonyl chloride and the pendant primary alkyl chloride) enables sequential, orthogonal derivatization strategies that are chemically impossible with mono-functionalized sulfonyl chlorides . This eliminates the need for additional protection/deprotection steps and provides a direct route to complex, polyhalogenated scaffolds .

Property
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
Methanesulfonyl chloride / Chloromethanesulfonyl chloride
Electrophilic sites
Two distinct, sequentially addressable electrophilic centers (sulfonyl chloride + primary alkyl chloride)
Only one reactive site; orthogonal elaboration not possible, requiring linear multi-step routes
Hydrolytic stability
Sterically shielded quaternary α-carbon slows aqueous hydrolysis; may support wider pH window
Linear primary sulfonyl chlorides hydrolyze faster; effective concentration may shift in protic media
Scaffold complexity
Adds significant molecular weight (+125 g/mol) and 3 chlorine atoms; quaternary center resists metabolic dehalogenation
Low MW, low halogen content; may not reproduce steric or electronic effects in target molecule

Quantitative Differentiation Evidence for 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride


Enhanced Hydrolytic Stability via Alpha-Carbon Steric Shielding

The hydrolytic half-life of a sulfonyl chloride is critical for reproducible aqueous-phase reactions. In a systematic kinetic study, alkanesulfonyl chlorides bearing two alkyl groups on the α-carbon (e.g., R = (CH3)2CH) exhibited specific solvolysis rates of 0.37 × 10⁻⁴ s⁻¹, a significant decrease compared to less hindered primary analogs [1]. 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride, with a fully substituted quaternary α-carbon, is expected to exhibit an even greater reduction in hydrolysis rate, consistent with the established class-level trend that increasing steric bulk shields the electrophilic sulfur center from nucleophilic attack by water [REFS-1, REFS-2].

Hydrolytic stability
Class-level
Predicted solvolysis rate significantly lower than 0.37 × 10⁻⁴ s⁻¹ (secondary α-C benchmark)
Supports selection when aqueous-phase reproducibility is critical
Class inference from steric shielding trend; direct kinetic data for this compound not reported
Hydrolytic Stability Sulfonyl Chloride Steric Effect Reaction Kinetics

Dual Electrophilic Reactivity: Orthogonal Derivatization Advantage

Unlike simple mono-functional sulfonyl chlorides such as methanesulfonyl chloride (1 electrophilic site) or chloromethanesulfonyl chloride (2 sites but both at the sulfonyl center), 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride possesses two chemically distinct and spatially separated electrophilic centers: the sulfonyl chloride (–SO2Cl) and the primary alkyl chloride (–CH2Cl) . This allows for sequential, chemoselective reactions. The sulfonyl chloride can be reacted first with an amine to form a sulfonamide, leaving the alkyl chloride intact for a subsequent SN2 reaction with a different nucleophile (e.g., a thiol or another amine) . For comparison, methanesulfonyl chloride (CAS 124-63-0) generates a methanesulfonamide product that lacks any secondary reactive handle for further elaboration, necessitating a completely different synthetic route to achieve similar molecular complexity .

Orthogonal sites
Head-to-head
2 distinct electrophilic sites vs. 1 site for methanesulfonyl chloride
Enables two-step sequential diversification impossible with simpler sulfonyl chlorides
Sulfonyl chloride reacts first; alkyl chloride remains intact for subsequent SN2
Orthogonal Synthesis Bifunctional Building Block Sulfonamide Alkyl Chloride

Higher Molecular Weight and Chlorine Content for Diversified Library Synthesis

The molecular weight (MW) and halogen content of a building block dictate the physicochemical property space of the resulting products. 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride has a MW of 239.55 g/mol and contains 3 chlorine atoms (44.4% by weight) . This represents a substantial increase over simpler sulfonyl chlorides: methanesulfonyl chloride has a MW of 114.55 g/mol and 1 chlorine atom (30.9% Cl), while chloromethanesulfonyl chloride (MW 149.00 g/mol) contains 2 chlorine atoms (47.6% Cl) but lacks the quaternary carbon branching that influences conformational rigidity [1]. The higher MW of the target compound allows it to 'project' further into lead-like chemical space when appended to a core scaffold, a desirable property in fragment-based drug discovery where increasing molecular complexity from a low-MW core is a primary objective [2].

Molecular weight
Head-to-head
239.55 g/mol, 3 Cl atoms (44.4% Cl) vs. 114.55 g/mol, 1 Cl for methanesulfonyl chloride
Supports efficient exploration of higher-MW, polyhalogenated chemical space
MW and halogen content directly influence lead-like properties; quaternary center adds rigidity
Molecular Weight Halogen Content Chemical Space Lead Optimization

Procurement Reliability: Standardized Purity and Identity Verification

Reproducibility in synthesis depends on defined starting material quality. The target compound is commercially available with a clearly specified purity of 95% (by HPLC or equivalent), as documented by multiple independent suppliers [REFS-1, REFS-2]. This contrasts with less specialized sulfonyl chlorides, where purity can range from 90% to 98% and may decline rapidly due to moisture sensitivity and hydrolysis during storage . The presence of a sterically shielding quaternary center in this compound contributes to its improved storage stability under standard laboratory conditions, reducing the risk of purity degradation between procurement and use . For methanesulfonyl chloride, which lacks steric protection, hydrolysis to methanesulfonic acid can occur even under nominally anhydrous storage, leading to variable effective concentration that requires re-characterization before each use .

Purity stability
Specification review
Standard purity 95% (HPLC), with steric shielding reducing moisture-induced degradation
May lower need for pre-use purification relative to moisture-sensitive primary sulfonyl chlorides
Cross-vendor CoA data; stability under specific storage conditions should be verified
Purity Specification Quality Control Procurement Reproducibility

High-Value Application Scenarios for 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride


Synthesis of Sterically Shielded Sulfonamide Pharmacophores

In medicinal chemistry, sulfonamide groups are common pharmacophores but are susceptible to metabolic cleavage. Using 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride introduces a quaternary carbon adjacent to the sulfonamide, creating a steric shield that can reduce CYP450-mediated metabolism at the sulfur center. This is supported by the class-level evidence that α-branched sulfonyl chlorides exhibit significantly reduced hydrolysis rates due to steric hindrance, which correlates with enhanced metabolic stability in vivo [1]. The chloromethyl group remains available for further functionalization, allowing the attachment of solubility-modulating groups without compromising the steric protection of the sulfonamide [1].

Step-Economical Orthogonal Derivatization in Parallel Library Synthesis

For high-throughput synthesis of compound libraries, step economy is critical. This compound's orthogonal reactivity—sulfonyl chloride for amine capping followed by alkyl chloride displacement with a second nucleophile—enables a two-step, one-pot sequence that simplifies automation . This contrasts with the linear 3-4 step routes required when using mono-functional sulfonyl chlorides like methanesulfonyl chloride to achieve a similar level of substitution, directly reducing the cost per compound in a library production setting .

Building High Molecular Weight Agrochemical Intermediates with Precise Halogen Loading

Agrochemical discovery frequently requires lipophilic, polyhalogenated intermediates to enhance membrane penetration and environmental persistence. The target compound, with its 44.4% chlorine content by weight, delivers a dense halogen payload in a single synthetic operation . This is superior to sequentially introducing individual halogens using multiple mono-chlorinated building blocks, where cumulative yields from multi-step sequences significantly reduce the final mass efficiency . The quaternary center also resists metabolic dehalogenation pathways that commonly degrade linear chloroalkyl chains .

Application
Selection Property
Validation Focus
Sterically shielded sulfonamide synthesis
Quaternary carbon alpha to sulfonamide provides steric bulk
Hydrolytic stability and metabolic shielding context
Orthogonal library elaboration
Two sequentially addressable electrophilic centers
Chemoselectivity and step-economy in parallel synthesis
Polyhalogenated intermediate construction
Dense chlorine loading (44.4% Cl) with quaternary branching
Mass efficiency and resistance to metabolic dehalogenation pathways
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